molecular formula C10H11F2NO2 B2447870 3-(Difluoromethyl)-5-(dimethylamino)benzoic acid CAS No. 2248339-15-1

3-(Difluoromethyl)-5-(dimethylamino)benzoic acid

Cat. No.: B2447870
CAS No.: 2248339-15-1
M. Wt: 215.2
InChI Key: BKRJXWYNHDBFLC-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-(dimethylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a difluoromethyl group and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-(dimethylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(Difluoromethyl)-5-(dimethylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-(dimethylamino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the dimethylamino group can modulate its electronic properties. These interactions can lead to specific biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)benzoic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    3-(Trifluoromethyl)-5-(dimethylamino)benzoic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and stability.

    3-(Methyl)-5-(dimethylamino)benzoic acid: Contains a methyl group instead of a difluoromethyl group, leading to different electronic and steric effects.

Uniqueness

The presence of both the difluoromethyl and dimethylamino groups in 3-(Difluoromethyl)-5-(dimethylamino)benzoic acid makes it unique compared to similar compounds

Properties

IUPAC Name

3-(difluoromethyl)-5-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-13(2)8-4-6(9(11)12)3-7(5-8)10(14)15/h3-5,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRJXWYNHDBFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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